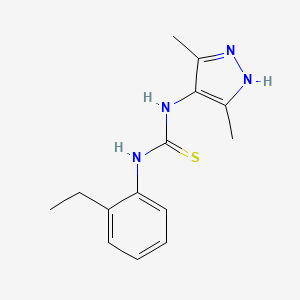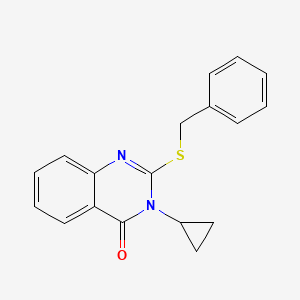![molecular formula C20H15N3O4S B4363629 3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4363629.png)
3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Descripción general
Descripción
3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via alkylation reactions using appropriate furylmethyl halides.
Thioether Formation: The thioether linkage can be formed by reacting the quinazolinone derivative with 4-nitrobenzyl thiol under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage or the furylmethyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides may be employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the thioether or furylmethyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible use in the development of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity being studied. Generally, quinazolinone derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-nitrobenzyl)thio]-4(3H)-quinazolinone
- 3-(2-furylmethyl)-4(3H)-quinazolinone
- 4(3H)-quinazolinone derivatives with various substituents
Uniqueness
3-(2-FURYLMETHYL)-2-[(4-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to the specific combination of the furylmethyl and nitrobenzylthio groups, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-19-17-5-1-2-6-18(17)21-20(22(19)12-16-4-3-11-27-16)28-13-14-7-9-15(10-8-14)23(25)26/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHBENWLZOIYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4363558.png)

![ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4363582.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4363597.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4363602.png)
![N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4363604.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4363610.png)
![N-[2-(diethylamino)ethyl]-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4363616.png)
![3-CYCLOPROPYL-2-[(2,3-DICHLOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4363625.png)
![3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4363633.png)

![3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE](/img/structure/B4363643.png)
![3-{[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B4363647.png)
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363653.png)
